molecular formula C11H17N3O2 B1397283 2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1216335-20-4

2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No. B1397283
M. Wt: 223.27 g/mol
InChI Key: QLAIMNOZBBOJDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide” would likely be complex due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving “2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide” would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide” would depend on its specific structure .

Scientific Research Applications

  • Synthesis of β-hydroxy-α-amino acids : Ethyl N-ethoxycarbonylmethylbenzenecarboximidate, a related compound, reacts with aliphatic aldehydes to produce 2-phenyl-2-oxazolines, which are important intermediates for synthesizing β-hydroxy-α-amino acids (R. Ya & Wu Mei, 1991).

  • Inhibition of Mild Steel Corrosion : Diamine derivatives like DAME, closely related to the specified compound, have been shown to inhibit the corrosion of mild steel in hydrochloric acid solution, acting as mixed-type inhibitors (L. Herrag et al., 2010).

  • Two-Photon Induced Fluorescence : Novel compounds including those with a similar structure exhibit two-photon induced fluorescence, which can be important in materials science and optical applications (Lizhu Wu et al., 1999).

  • Structural Modification for Antineoplastic Activity : Structurally related anthraquinones containing the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain have been studied for their antineoplastic activity, demonstrating the importance of this side chain in medicinal chemistry (R. K. Zee-Cheng et al., 1979).

  • Antitumor Activity in Amino Acid Ester Derivatives : Amino acid ester derivatives containing 5-fluorouracil and related structures have shown inhibitory effects against certain cancer cell lines, highlighting their potential in cancer research (J. Xiong et al., 2009).

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a compound with structural similarities, is used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas, important in pharmaceutical and organic chemistry (Kishore Thalluri et al., 2014).

  • Antibacterial and Anti-HIV Agents : Heterocyclic and non-heterocyclic entities, structurally related to the compound , have been synthesized and tested for their antibacterial and anti-HIV activities (R. Patel & K. Chikhalia, 2006).

  • Anti-inflammatory Activity : Oxime ether derivatives, including 2-hydroxyethyl and carboxyalkyl ethers of aromatic oximes, have shown significant anti-inflammatory activity, relevant in medical pharmacology (J. van Dijk & J. Zwagemakers, 1977).

  • Synthesis of α-Ketoamide Derivatives : OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been used as an additive in the synthesis of α-ketoamide derivatives, highlighting its role in organic synthesis (A. El‐Faham et al., 2013).

  • Temperature-Responsive Hydrogels : Poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate)-based hydrogels, which include structural elements similar to the compound , exhibit temperature- and pH-sensitive behavior, useful in biomedical applications like drug delivery and tissue engineering (F. Xu et al., 2006).

Safety And Hazards

The safety and hazards associated with “2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide” would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for research on “2-[Ethyl(2-hydroxyethyl)amino]-N’-hydroxybenzenecarboximidamide” would depend on its potential applications. It could be interesting to explore its properties further and investigate potential uses .

properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-14(7-8-15)10-6-4-3-5-9(10)11(12)13-16/h3-6,15-16H,2,7-8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIMNOZBBOJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethyl(2-hydroxyethyl)amino)-N'-hydroxybenzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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